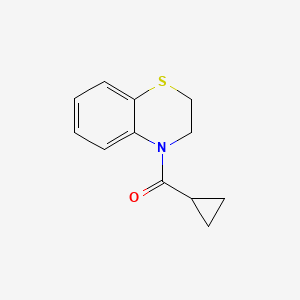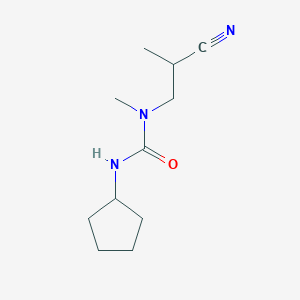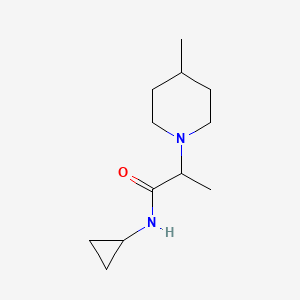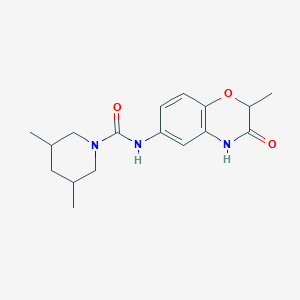
4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzothiazine family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation, inflammation, and pain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. Additionally, it has been found to possess analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine is its potent biological activity, making it a valuable tool for studying various biological processes and developing new drugs. Additionally, it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine. One of the major areas of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Furthermore, the development of new synthetic methods and analogs of this compound may lead to the discovery of even more potent and selective drugs.
Méthodes De Synthèse
The synthesis of 4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine involves the reaction of cyclopropanecarbonyl chloride with 2-aminobenzenethiol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product in moderate to good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. One of the major research areas is the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and pain. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory and pain-relieving drugs.
Propriétés
IUPAC Name |
cyclopropyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(9-5-6-9)13-7-8-15-11-4-2-1-3-10(11)13/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJKSPQMAHFSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropanecarbonyl-3,4-dihydro-2H-1,4-benzothiazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)



![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)




